molecular formula C6H12O3 B1266364 2-hydroxyethyl 2-methylpropanoate CAS No. 6942-58-1

2-hydroxyethyl 2-methylpropanoate

Cat. No.: B1266364
CAS No.: 6942-58-1
M. Wt: 132.16 g/mol
InChI Key: BEKXVQRVZUYDLK-UHFFFAOYSA-N
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Description

2-hydroxyethyl 2-methylpropanoate is an organic compound with the chemical formula C6H12O3. It is a colorless liquid that is soluble in alcohols and ethers but insoluble in water. This compound is commonly used as a solvent and intermediate in organic synthesis, as well as in the production of coatings, inks, and lubricants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-hydroxyethyl 2-methylpropanoate can be synthesized through the esterification reaction between isobutyric acid and 2-hydroxyethanol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, and under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

Isobutyric Acid+2-Hydroxyethanol2-Hydroxyethyl Isobutyrate+Water\text{Isobutyric Acid} + \text{2-Hydroxyethanol} \rightarrow \text{2-Hydroxyethyl Isobutyrate} + \text{Water} Isobutyric Acid+2-Hydroxyethanol→2-Hydroxyethyl Isobutyrate+Water

Industrial Production Methods: In industrial settings, the production of 2-hydroxyethyl isobutyrate often involves continuous esterification processes. These processes utilize fixed-bed reactors and acid catalysts to achieve high yields and efficient production rates. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxyethyl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Applications

  • Polymer Production
    • 2-Hydroxyethyl 2-methylpropanoate is primarily used as a monomer in the synthesis of polymers. It acts as a cross-linking agent in the production of hydrogels, which are utilized in various applications such as drug delivery systems and wound dressings .
  • Adhesives and Sealants
    • The compound is employed in formulating adhesives and sealants due to its excellent bonding properties. Its ability to polymerize enhances the strength and durability of these products .
  • Coatings
    • It is used in the production of coatings for various surfaces, providing resistance to chemicals and abrasion. This application is particularly relevant in automotive and industrial coatings .
  • Cosmetics
    • In the cosmetic industry, this compound is included in formulations for skin care products, providing emollient properties and enhancing product stability. It is listed among ingredients in numerous cosmetic products .

Pharmaceutical Applications

  • Drug Delivery Systems
    • The compound has been investigated for its potential in drug delivery applications, particularly in creating controlled-release formulations. Its hydrophilic nature allows it to form hydrogels that can encapsulate drugs, releasing them over time .
  • Biocompatibility Studies
    • Research has shown that polymers derived from this compound exhibit favorable biocompatibility profiles, making them suitable for medical applications such as implants and tissue engineering scaffolds .

Case Study 1: Polymerization Research

A study explored the copolymerization of lactide and ε-caprolactone using derivatives of this compound as chelating agents for magnesium and zinc. The research demonstrated that these derivatives significantly influenced the polymerization process, enhancing the mechanical properties of the resulting materials .

Case Study 2: Cosmetic Formulation

In a comprehensive evaluation of cosmetic formulations containing this compound, researchers found that its inclusion improved the stability and texture of creams and lotions while maintaining skin compatibility. Patch tests indicated minimal allergic reactions among users, supporting its safety profile for cosmetic applications .

Safety and Regulatory Aspects

The safety profile of this compound has been assessed through various studies. It has been classified as having low acute toxicity but can cause skin sensitization in some individuals upon prolonged exposure . Regulatory assessments have been conducted to ensure compliance with safety standards in industrial and consumer products.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl isobutyrate involves its ability to act as a solvent and reactant in various chemical processes. It interacts with molecular targets through esterification and hydrolysis reactions, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Uniqueness: 2-hydroxyethyl 2-methylpropanoate is unique due to its specific ester structure, which imparts distinct solubility and reactivity characteristics. Its ability to act as both a solvent and intermediate in various chemical processes makes it versatile and valuable in multiple applications .

Biological Activity

2-Hydroxyethyl 2-methylpropanoate, also known as 2-hydroxyethyl isobutyrate, is an organic compound with the chemical formula C6H12O3. It has garnered attention in various fields, particularly in polymer synthesis and biochemical applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and effects on cellular processes.

  • Molecular Formula : C6H12O3
  • Appearance : Colorless liquid
  • Solubility : Soluble in alcohols and ethers

The biological activity of this compound is largely context-dependent. It serves as an initiator for Atom Transfer Radical Polymerization (ATRP), facilitating the synthesis of hydroxy functionalized telechelic polymers. This polymerization process is crucial for creating materials with specific functional properties used in various applications.

Biochemical Pathways

This compound interacts with several enzymes and biomolecules, primarily through the action of carboxylesterases, which hydrolyze ester bonds in the compound. This interaction is vital for modifying surfaces and influencing cellular functions.

Table 1: Interaction with Enzymes

Enzyme Function Effect of this compound
CarboxylesterasesHydrolysis of ester bondsModifies biomolecules and surfaces
Other enzymesVarious metabolic pathwaysInfluences gene expression and cell signaling

Cellular Effects

Research indicates that this compound affects various cellular processes, including:

  • Cell Signaling : Induces the expression of immune response markers such as CD54 and CD86 in THP-1 cells.
  • Gene Expression : Alters gene expression profiles related to oxidative stress and inflammation.
  • Cell Viability : Can induce the production of reactive oxygen species (ROS), affecting cell survival rates.

Case Studies

Several studies have explored the biological effects of this compound:

  • THP-1 Cell Line Study :
    • Objective : To assess the impact on immune markers.
    • Findings : Increased expression of CD54 and CD86 was observed, indicating a potential role in modulating immune responses.
  • Rodent Model Study :
    • Objective : To evaluate dosage effects.
    • Findings : Low doses showed minimal effects, while high doses resulted in increased oxidative stress and cytotoxicity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound can influence its biological effects over time. Studies indicate that prolonged exposure may alter its impact on cellular functions, necessitating careful consideration in experimental designs.

Metabolic Pathways

The compound is metabolized through interactions with carboxylesterases, leading to the formation of various metabolites. These metabolic pathways play a significant role in determining its biological activity and potential toxicological effects .

Transport and Distribution

Transport mechanisms involve specific transporters that facilitate the movement of this compound across cell membranes. Its distribution within cells can affect its functional outcomes, as localization to specific organelles may enhance or inhibit its activity .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-hydroxyethyl 2-methylpropanoate in laboratory settings?

  • Methodological Answer :

  • Use nitrile or neoprene gloves inspected for integrity before use, and avoid skin contact by employing proper glove removal techniques .
  • Wear a full-body chemical-resistant suit and respiratory protection if aerosolization or high concentrations are anticipated .
  • In case of skin contact, immediately remove contaminated clothing, rinse with water for 15 minutes, and seek medical attention if irritation persists .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer :

  • Key properties include molecular weight (194.23 g/mol), molecular formula (C₆H₁₀O₃), and functional groups (ester and hydroxyl), which influence solubility and reactivity .
  • Boiling point (328.5°C at 760 mmHg) and density (1.1 g/cm³) dictate distillation and storage conditions .

Q. What are common enzymatic and chemical synthesis routes for this compound?

  • Methodological Answer :

  • Enzymatic : Lipase-catalyzed esterification in non-aqueous media using 2-methylpropanoic acid and ethylene glycol, optimized via pH control (5.0–7.0) and temperature (40–60°C) .
  • Chemical : Acid-catalyzed Fischer esterification with sulfuric acid as a catalyst, requiring reflux conditions and anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the enzymatic synthesis of this compound?

  • Methodological Answer :

  • Use a 5-level-5-factor central composite rotatable design to test variables: enzyme loading (1–5% w/w), substrate molar ratio (1:1–1:3), temperature (30–70°C), agitation speed (100–300 rpm), and reaction time (12–48 hours) .
  • Analyze variance (ANOVA) to identify significant factors (e.g., enzyme loading and temperature contribute >70% to yield variance) and derive a quadratic model for yield prediction .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound characterization?

  • Methodological Answer :

  • NMR : Assign peaks using ¹H (δ 1.11–1.12 ppm for methyl groups; δ 4.20–4.30 ppm for hydroxyethyl protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
  • IR : Identify ester C=O stretching (1720–1740 cm⁻¹) and hydroxyl O-H stretching (3400–3600 cm⁻¹). Compare with reference spectra (e.g., NIST Standard Reference Data) to validate purity .
  • Resolution of contradictions : Cross-validate NMR and IR data with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.15) .

Q. How are impurities in this compound identified for pharmaceutical applications?

  • Methodological Answer :

  • Chromatography : Use HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) and mobile phase (acetonitrile:water, 70:30 v/v) at 1.0 mL/min. Detect impurities at 210 nm .
  • Reference standards : Compare retention times and spectral data with certified impurities (e.g., ethylphenidate hydrochloride for residual catalyst detection) .
  • Quantification : Apply calibration curves for impurities (LOD: 0.05% w/w; LOQ: 0.15% w/w) using area normalization .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Protection of hydroxyl group : Use tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted ester hydrolysis during functionalization .
  • Temperature control : Maintain reactions below 60°C to avoid thermal decomposition of the ester group .
  • Catalyst selection : Employ immobilized Candida antarctica lipase B (CAL-B) to enhance regioselectivity and reduce byproduct formation .

Properties

IUPAC Name

2-hydroxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKXVQRVZUYDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219577
Record name 2-Hydroxyethyl isobutyrate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-58-1
Record name Propanoic acid, 2-methyl-, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl isobutyrate
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Record name 6942-58-1
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Record name 2-Hydroxyethyl isobutyrate
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Record name 2-hydroxyethyl isobutyrate
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Synthesis routes and methods

Procedure details

To a suspension of isobutyric acid (5 g, 0.056 mol) and ethylene glycol (15.8 g, 0.283 mol.) was added dropwise Sulfuric acid (cat. 0.4 mL). The resulting mixture was heated at 80° C. for 4 hrs. The progress of the reaction was monitored by thin layer chromatography (TLC). The reaction mixture was then cooled down to rt, diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution, dried over magnesium sulfate and evaporated to give 2-hydroxyethyl isobutyrate isolated as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-hydroxyethyl 2-methylpropanoate
2-hydroxyethyl 2-methylpropanoate
2-hydroxyethyl 2-methylpropanoate
2-hydroxyethyl 2-methylpropanoate
2-hydroxyethyl 2-methylpropanoate
2-hydroxyethyl 2-methylpropanoate

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